5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
This compound features a thiophene ring substituted with a chlorine atom at the 5-position, linked via a carboxamide group to a 1,3,4-oxadiazole ring bearing a 4-methylsulfanylphenyl moiety.
Properties
IUPAC Name |
5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S2/c1-21-9-4-2-8(3-5-9)13-17-18-14(20-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWFXYIGGJGCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique combination of functional groups, including a chloro substituent, an oxadiazole ring, and a thiophene moiety, which may contribute to its diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is , indicating the presence of chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) in its structure. The structural characteristics are essential for its biological activity.
| Compound Name | Structure | Notable Features |
|---|---|---|
| This compound | Structure | Contains both thiophene and oxadiazole functionalities; potential for antimicrobial and anticancer activity |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Compounds with similar oxadiazole and thiophene moieties have been shown to inhibit bacterial growth effectively. Research indicates that this compound may act by disrupting cellular processes in microorganisms, potentially through enzyme inhibition or interference with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It is believed to influence the STAT3 signaling pathway, which is often dysregulated in cancer cells. By modulating this pathway, the compound may induce apoptosis in cancerous cells. In vitro studies have demonstrated that similar compounds can significantly inhibit the proliferation of various cancer cell lines .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The chloro and oxadiazole groups may interact with specific enzymes critical for microbial survival and cancer cell proliferation.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against cancer cells .
Case Studies
- Antimicrobial Activity Assessment : In a study evaluating various oxadiazole derivatives, this compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
- Anticancer Efficacy in Cell Lines : A series of experiments were conducted on human cancer cell lines (e.g., MCF-7 and HeLa). The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis indicated that the compound induced cell cycle arrest and apoptosis in treated cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogues lie in substituents on the thiophene and oxadiazole rings, which critically affect molecular weight, solubility, and bioactivity.
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to .
Key Observations:
- Electron-Withdrawing Groups : Chloro (Cl) and bromo (Br) substituents on thiophene enhance stability and may improve binding to hydrophobic pockets in target proteins .
- Oxadiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., Compound 4a) exhibit antimicrobial activity, whereas oxadiazole derivatives (e.g., Compound 11) are linked to ion channel modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
